4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-3-6-20-13(21)5-4-12-14(16-11-17-15(12)20)19-9-7-18(2)8-10-19/h4-5,11H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVRSCFYPJATJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are the FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components. CDKs are a group of protein kinases that regulate the cell cycle.
Mode of Action
This compound interacts with its targets by inhibiting their activities. It binds to the active sites of FLT3 and CDKs, preventing them from phosphorylating their respective substrates. This inhibition disrupts the normal progression of the cell cycle and the process of hematopoiesis.
Biochemical Pathways
The inhibition of FLT3 and CDKs by this compound affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma protein, FLT3, extracellular signal-regulated kinases (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5). These proteins are involved in cell cycle regulation, cell survival, and cell proliferation.
Biochemical Analysis
Biochemical Properties
The compound 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with several enzymes and proteins. It has been found to possess potent inhibitory activities against FLT3, CDK2, CDK4, and CDK6. The nature of these interactions is largely inhibitory, leading to the suppression of these enzymes and proteins.
Cellular Effects
This compound has significant effects on various types of cells. It shows antiproliferative activities against MV4-11 cells. This compound influences cell function by suppressing retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the onset of apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting FLT3, CDK2, CDK4, and CDK6.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In MV4-11 xenografts in a nude-mouse model, this compound can induce tumor regression at the dose of 15 mg/kg, which is more efficient than cytarabine (50 mg/kg).
Biological Activity
4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a compound of interest due to its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Receptor Tyrosine Kinases (RTKs) : These receptors play crucial roles in cell signaling pathways associated with cancer and other diseases. The compound may inhibit specific RTKs involved in tumor growth and proliferation.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes related to inflammatory pathways or metabolic processes.
Anticancer Activity
Several studies have explored the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance:
- Study Findings : A compound structurally related to this compound demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines with IC values in the nanomolar range. This suggests a potential for developing targeted therapies against RET-positive cancers .
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this compound have been shown to modulate inflammatory responses:
- Mechanism : By inhibiting pro-inflammatory cytokines and mediators, these compounds can reduce inflammation in models of diabetic nephropathy .
Case Studies
- Diabetic Nephropathy Model : In a study involving diabetic nephropathy, a related compound exhibited an IC of 90 μM in NIH3T3 cell lines, indicating its potential as a multi-target agent for treating kidney-related complications .
- Cancer Treatment : A novel derivative was tested in mouse xenograft models where it significantly reduced tumor growth driven by RET-positive cells, showcasing its therapeutic promise in oncology .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Anticancer IC | Nanomolar range |
| Anti-inflammatory IC | 90 μM (in NIH3T3 cells) |
| Target Diseases | Cancer, Diabetic Nephropathy |
Q & A
Q. What synthetic routes are most effective for producing 4-(4-methylpiperazin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one with high purity?
Methodological Answer: The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves coupling a pyrido[2,3-d]pyrimidinone core with a 4-methylpiperazine moiety using nucleophilic substitution under anhydrous conditions. Optimization of reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) is critical. For example, highlights the use of microwave-assisted synthesis to enhance reaction efficiency for structurally similar pyrido-pyrimidinones. Purity can be monitored via HPLC (≥98% purity as per ) with C18 reverse-phase columns and UV detection at 254 nm.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combined spectroscopic techniques are essential:
- NMR (1H/13C) to confirm substitution patterns (e.g., propyl chain at position 8 and piperazine at position 4).
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C16H22N6O).
- FT-IR to identify functional groups like the pyrimidinone carbonyl (C=O stretch at ~1680 cm⁻¹).
provides a template for structural validation of analogous pyrido-pyrimidinones using PubChem-derived spectral data.
Q. What solvent systems are optimal for solubility studies of this compound in pharmacological assays?
Methodological Answer: Polar aprotic solvents (e.g., DMSO) are preferred for initial stock solutions due to the compound’s low aqueous solubility. For in vitro assays, dilute in PBS (pH 7.4) with <0.1% DMSO to minimize cytotoxicity. emphasizes pre-screening solubility via dynamic light scattering (DLS) to detect aggregation.
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). A robust approach includes:
- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm target engagement.
- Kinetic studies to evaluate time-dependent effects (see ’s split-split plot design for time-resolved analysis).
’s environmental chemistry framework can be adapted to model dose-time-response relationships.
Q. What strategies are recommended for impurity profiling of this compound under ICH guidelines?
Methodological Answer:
- LC-MS/MS with a C18 column (e.g., Chromolith HPLC, ) to separate and identify impurities.
- Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to simulate stability challenges.
- Reference standards (e.g., EP/USP monographs in ) for quantifying known impurities like N-oxides or des-propyl analogs.
’s impurity characterization for triazolo-pyridines provides a template for structural elucidation of byproducts.
Q. How can computational modeling optimize the compound’s structure-activity relationship (SAR) for kinase inhibition?
Methodological Answer:
- Molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets.
- Free-energy perturbation (FEP) to predict the impact of substituent modifications (e.g., propyl chain length, piperazine methylation).
- MD simulations to assess conformational stability in aqueous and lipid bilayers.
’s SAR analysis of cytotoxic pyrido-pyrimidinones demonstrates how in silico tools guide scaffold optimization.
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across enzymatic vs. cell-based assays?
Methodological Answer:
- Enzyme vs. cellular context : Differences in membrane permeability (logP ~2.5) or efflux pumps (e.g., P-gp) may reduce intracellular availability. Use LC-MS to quantify intracellular concentrations ().
- ATP concentration : Adjust assay ATP levels to physiological conditions (1–10 mM).
- Negative controls : Include off-target kinase inhibitors (e.g., staurosporine) to validate assay specificity.
Experimental Design
Q. What statistical models are suitable for analyzing dose-dependent toxicity in animal studies?
Methodological Answer:
- Probit analysis for LD50 determination.
- Mixed-effects models to account for inter-individual variability.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-dose comparisons.
’s randomized block design with four replicates ensures statistical rigor in dose-response studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
